molecular formula C16H11Cl2FN2O B12014957 (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol CAS No. 618383-32-7

(3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12014957
CAS No.: 618383-32-7
M. Wt: 337.2 g/mol
InChI Key: RVVCWPZDKPTAAP-UHFFFAOYSA-N
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Description

(3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C17H13Cl2FN2O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound and its derivatives are being investigated for their potential therapeutic effects. They have shown activity against various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

618383-32-7

Molecular Formula

C16H11Cl2FN2O

Molecular Weight

337.2 g/mol

IUPAC Name

[3-(2,4-dichloro-5-fluorophenyl)-1-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H11Cl2FN2O/c17-13-7-14(18)15(19)6-12(13)16-10(9-22)8-21(20-16)11-4-2-1-3-5-11/h1-8,22H,9H2

InChI Key

RVVCWPZDKPTAAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO

Origin of Product

United States

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